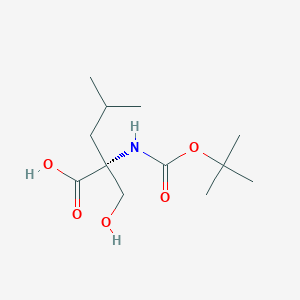
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group from unwanted reactions during the synthesis process, and it can be removed under specific conditions to reveal the free amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine typically involves the reaction of 2-(hydroxymethyl)-L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group of the leucine derivative, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The hydroxymethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used for the deprotection of the Boc group.
Substitution: Electrophiles such as alkyl halides can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Deprotection: The major product formed is 2-(hydroxymethyl)-L-leucine after the removal of the Boc group.
Substitution: Depending on the electrophile used, various substituted derivatives of 2-(hydroxymethyl)-L-leucine can be formed.
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for the amino group in peptide synthesis, allowing for the selective formation of peptide bonds.
Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biocatalysis: It is employed in biocatalytic processes to study enzyme-substrate interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Under acidic conditions, the Boc group is protonated and subsequently removed, revealing the free amino group. This process involves the formation of a tert-butyl cation and carbon dioxide as by-products .
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine can be compared with other Boc-protected amino acids, such as:
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
These compounds share similar properties and applications in peptide synthesis. this compound is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions .
Propiedades
Número CAS |
833484-33-6 |
|---|---|
Fórmula molecular |
C12H23NO5 |
Peso molecular |
261.31 g/mol |
Nombre IUPAC |
(2R)-2-(hydroxymethyl)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-8(2)6-12(7-14,9(15)16)13-10(17)18-11(3,4)5/h8,14H,6-7H2,1-5H3,(H,13,17)(H,15,16)/t12-/m1/s1 |
Clave InChI |
BJCBECMIJKHRSM-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(CO)(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















